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Activated Protein C (390-404) human

Cat. No.: B15088829
M. Wt: 1900.1 g/mol
InChI Key: ZWIJLOHGIXGMAB-UHFFFAOYSA-N
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Description

Overview of Human Activated Protein C as a Multifunctional Serine Protease

Human Activated Protein C (APC) is a vital enzyme in the bloodstream that plays a crucial role in regulating blood coagulation and inflammation. diapharma.com It is classified as a serine protease, a type of enzyme that cleaves other proteins. diapharma.comwikipedia.org Structurally, APC is a glycoprotein (B1211001) that depends on Vitamin K for its synthesis and is composed of two polypeptide chains, a light chain and a heavy chain, linked by a disulfide bond. diapharma.com The inactive form, known as protein C, circulates in the blood plasma and is transformed into the active serine protease, APC, through a process mediated by the thrombin-thrombomodulin complex. diapharma.com

APC's primary and most well-known function is as a natural anticoagulant, where it proteolytically inactivates coagulation cofactors, Factor Va and Factor VIIIa. diapharma.comgenscript.comnih.gov This action effectively slows down the production of thrombin, a key enzyme in the clotting cascade, thereby preventing excessive blood clot formation. nih.gov Beyond its anticoagulant properties, extensive research has revealed that APC possesses a range of other cytoprotective ("cell-protecting") functions, establishing it as a multifunctional enzyme with significant therapeutic potential. nih.govnih.govashpublications.org These additional roles include anti-inflammatory actions, anti-apoptotic (cell death-inhibiting) activities, and the ability to stabilize the endothelial barrier, which is the lining of blood vessels. nih.govnih.govashpublications.org

The diverse functions of APC are mediated through its interaction with various cell surface receptors and other proteins. nih.gov The structural integrity of APC, with its distinct domains, is critical for its various biological activities. These domains include a Gla domain, two epidermal growth factor (EGF)-like domains, and the serine protease domain which contains the active site. ashpublications.orgresearchgate.net

Physiological Roles of Human Activated Protein C Beyond Anticoagulation

While its role in anticoagulation is fundamental, the physiological significance of Activated Protein C extends to a variety of cellular protective mechanisms that are crucial for maintaining tissue and vascular homeostasis, particularly during injury or inflammation. nih.govashpublications.org These cytoprotective effects are generally mediated through the interaction of APC with the Endothelial Protein C Receptor (EPCR) and the subsequent activation of Protease-Activated Receptor-1 (PAR1). nih.govnih.gov

Activated Protein C exhibits potent anti-inflammatory properties by directly influencing the behavior of endothelial cells and leukocytes. nih.gov Its anti-inflammatory effects are multifaceted and involve the modulation of key signaling pathways and the production of inflammatory mediators.

Furthermore, APC can reduce the expression of adhesion molecules on the surface of endothelial cells, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.gov This action limits the adhesion and infiltration of leukocytes into tissues, a key step in the inflammatory process. nih.gov APC also demonstrates the ability to up-regulate anti-inflammatory mediators like Interleukin-10 (IL-10) in monocytes. nih.gov The interaction of APC with EPCR on monocytes, neutrophils, and other leukocytes is crucial for these direct anti-inflammatory effects. nih.gov

Anti-Inflammatory Actions of Activated Protein C Mechanism Key Molecules Involved
Inhibition of Pro-inflammatory Cytokine Production Blocks nuclear translocation of NF-κB. nih.govNF-κB, TNF-α, IL-6, IL-1β. nih.govfrontiersin.org
Reduction of Leukocyte Adhesion and Infiltration Suppresses the expression of endothelial adhesion molecules. nih.govICAM-1, VCAM-1, E-selectin. nih.gov
Modulation of Leukocyte Activity Interacts directly with leukocytes via EPCR. nih.govEPCR on monocytes and neutrophils. nih.gov
Upregulation of Anti-inflammatory Mediators Stimulates the production of anti-inflammatory cytokines. nih.govIL-10. nih.gov

Activated Protein C plays a significant role in promoting cell survival by inhibiting apoptosis, or programmed cell death. nih.govresearchgate.net These cytoprotective effects are critical in conditions such as sepsis and ischemic injury, where excessive cell death can lead to organ dysfunction. nih.gov The anti-apoptotic functions of APC are primarily mediated through its interaction with EPCR and the activation of PAR1 on endothelial cells. nih.govresearchgate.net

APC exerts its anti-apoptotic effects by modulating the expression of key genes involved in cell death pathways. nih.gov For instance, it has been shown to decrease the expression of pro-apoptotic genes while increasing the transcription of anti-apoptotic genes like survivin and Bcl-2. nih.gov A significant mechanism of APC's anti-apoptotic activity is its ability to inhibit the p53 tumor suppressor protein. researchgate.net During cellular stress, such as hypoxia in brain endothelial cells, APC can reduce both the protein and mRNA levels of p53, thereby preventing the initiation of the apoptotic cascade. researchgate.net

These protective signals help to counteract cellular injury and promote cell survival in various cell types, including endothelial cells and leukocytes. nih.govashpublications.org The anti-apoptotic activity of APC is a key component of its broader cytoprotective profile, contributing to its therapeutic potential in a range of diseases. nih.govresearchgate.net

Cytoprotective and Anti-Apoptotic Mechanisms of APC Effect Signaling Pathway/Receptors
Gene Expression Modulation Upregulates anti-apoptotic genes (e.g., survivin, Bcl-2) and downregulates pro-apoptotic genes. nih.govEPCR/PAR1 dependent. nih.gov
Inhibition of p53 Reduces p53 protein and mRNA levels, particularly under hypoxic conditions. researchgate.netEPCR/PAR1 dependent. researchgate.net
Caspase-3 Inhibition Prevents the activation of caspase-3, a key executioner of apoptosis. frontiersin.orgIntrinsic apoptotic pathway. frontiersin.orgresearchgate.net
Cell Survival Promotion Counteracts cellular stress and promotes survival in endothelial cells and leukocytes. nih.govashpublications.orgEPCR/PAR1 mediated signaling. nih.govashpublications.org

The endothelium forms a critical barrier between the bloodstream and the surrounding tissues, and its disruption is a key factor in inflammatory conditions like sepsis. nih.govashpublications.org Activated Protein C has been shown to enhance and protect the integrity of this endothelial barrier. nih.govashpublications.orgnih.gov This protective effect is dependent on APC binding to its receptor, EPCR, and the subsequent cleavage and activation of PAR1. nih.govresearchgate.net

Interestingly, the activation of PAR1 by APC leads to a different biological outcome compared to its activation by thrombin. ashpublications.org While high concentrations of thrombin can disrupt the endothelial barrier, physiological concentrations of APC promote barrier protection. researchgate.netashpublications.org This is achieved through a unique signaling cascade that involves the cross-activation of the sphingosine-1-phosphate (S1P) receptor-1 (S1P1). nih.govashpublications.org This cross-communication between the PAR1 and S1P1 pathways is a novel mechanism by which APC reinforces the endothelial barrier. nih.gov

The process requires the activity of cellular sphingosine (B13886) kinase, which produces S1P, a lipid known for its potent barrier-protective effects. nih.govashpublications.org By hijacking the PAR1 signaling pathway to engage the protective S1P1 receptor, APC effectively counteracts barrier-disruptive stimuli and helps to maintain vascular integrity. nih.gov

Identification and Significance of Functional Peptide Domains within Human Activated Protein C

The diverse functions of Activated Protein C are intricately linked to its structure, which includes several distinct domains that mediate specific interactions. nih.govashpublications.org Research involving synthetic peptides has been instrumental in identifying key functional regions within the APC molecule. diapharma.com

One such critical region is the peptide sequence corresponding to amino acid residues 390-404. genscript.comnih.govmedchemexpress.com Studies have demonstrated that this specific peptide sequence is essential for the anticoagulant activity of APC. genscript.commedchemexpress.comnih.gov The region from 390 to 404 is believed to be directly involved in the interaction of APC with its macromolecular substrates, Factor Va and Factor VIIIa. genscript.com A synthetic peptide mimicking this 390-404 sequence has been shown to potently inhibit the anticoagulant function of APC, highlighting the crucial role of this domain in substrate recognition and cleavage. medchemexpress.com

The identification of such functional domains is of significant scientific interest. It allows for a deeper understanding of the structure-function relationships of APC and opens up possibilities for the development of novel therapeutic agents. nih.govnih.gov By creating variants of APC with altered activities in specific domains, it may be possible to engineer molecules that retain the desired cytoprotective effects while having reduced anticoagulant activity, which could be beneficial in certain clinical settings to minimize bleeding risks. nih.gov The study of peptides like Activated Protein C (390-404) is therefore fundamental to dissecting the complex biology of this multifunctional protease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C91H130N22O23 B15088829 Activated Protein C (390-404) human

Properties

Molecular Formula

C91H130N22O23

Molecular Weight

1900.1 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)

InChI Key

ZWIJLOHGIXGMAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

Molecular and Structural Contributions of Activated Protein C 390 404 Human

Primary Amino Acid Sequence Analysis of Activated Protein C (390-404) Human

The peptide fragment Activated Protein C (390-404) is a sequence of 15 amino acids from the heavy chain of human APC. nih.gov Its primary structure is fundamental to its role in molecular interactions. The specific sequence and its physicochemical properties are detailed below.

Table 1: Amino Acid Sequence of this compound

Representation Sequence
Three-Letter Code Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His

| One-Letter Code | YGVYTKVSRYLDWIH cpcscientific.com |

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉₁H₁₃₀N₂₂O₂₃ cpcscientific.com
Molecular Weight 1900.17 g/mol cpcscientific.com

| CAS Registry Number | 146340-20-7 | cpcscientific.com |

Identification of Residues 390-404 as Critical for Anticoagulant Activity

The segment comprising amino acids 390-404 has been unequivocally identified as essential for the anticoagulant functions of APC. nih.govtaylorandfrancis.comgenscript.com Early investigations to map the functional regions of the APC heavy chain utilized synthetic peptides. A synthetic peptide mimicking the 390-404 sequence was shown to potently and specifically inhibit APC's anticoagulant activity in various coagulation assays, including the activated partial thromboplastin (B12709170) time (aPTT) and a Factor Xa-based clotting assay. nih.gov

Key research findings underscore the importance of this region:

Inhibition by Synthetic Peptide: The synthetic peptide-(390-404) demonstrated a 50% inhibition of APC anticoagulant activity at a concentration of approximately 5 µM in normal, protein S-depleted, and Factor VIII-deficient plasma. nih.gov

Antibody Inhibition: Polyclonal antibodies developed against the 390-404 peptide also effectively neutralized APC's anticoagulant function, with half-maximal inhibition occurring at a concentration of 30 nM. nih.gov

Specificity of Action: Crucially, neither the peptide nor the antibodies against it inhibited the direct enzymatic (amidolytic) activity of APC on small synthetic substrates. nih.gov This indicates that the 390-404 region is not part of the catalytic active site but rather a separate exosite crucial for recognizing and/or binding its natural macromolecular substrates, Factor Va and Factor VIIIa. nih.govdiapharma.com

Role of the 390-404 Region in Substrate Recognition and Binding

The primary mechanism by which the 390-404 region exerts its influence is by participating directly in the interaction with APC's protein substrates. genscript.combiocat.comwatsonbio.com This region is a key component of a secondary binding site required for the effective proteolytic inactivation of Factors Va and VIIIa. taylorandfrancis.comdiapharma.com

Factor Va (FVa) serves as a cofactor in the prothrombinase complex, dramatically accelerating the generation of thrombin. haematologica.org APC's anticoagulant effect is largely mediated by the proteolytic cleavage and inactivation of FVa. haematologica.orgresearchgate.net The 390-404 region is integral to this process. In a purified system, the synthetic peptide-(390-404) was shown to inhibit the APC-catalyzed inactivation of FVa, with 50% inhibition observed at a peptide concentration of 4 µM. nih.gov This provides direct evidence that this sequence is involved in the binding of APC to FVa, facilitating subsequent cleavage events. nih.gov While the 390-404 loop is crucial, other surface loops on APC also contribute to form an extensive FVa binding site that is particularly important for cleavage at the Arg(506) site on FVa. researchgate.net

Similarly, Factor VIIIa (FVIIIa) is an essential cofactor for Factor IXa in the Xase complex, which activates Factor X. taylorandfrancis.com Inactivation of FVIIIa by APC is another cornerstone of its anticoagulant function. taylorandfrancis.comnih.gov The experimental evidence points to the 390-404 region being essential for the interaction with FVIIIa as well. nih.govtaylorandfrancis.com The inhibition of APC's anticoagulant activity by the 390-404 peptide in Factor VIII-deficient plasma further supports the role of this region in the broader anticoagulant function, which includes FVa inactivation. nih.gov While the 390-404 region is vital, studies on other regions, such as the autolysis loop, have shown that multiple exosites on the APC surface work in concert to effectively bind and inactivate FVIIIa. nih.gov

Conformational Dynamics and Potential Allosteric Sites Involving the 390-404 Region

The function of protein binding domains like the 390-404 region is often modulated by conformational dynamics and allosteric regulation. While direct experimental evidence detailing the specific conformational changes within the 390-404 loop itself is limited, its role as a critical interaction site suggests its structure is likely not static. Protein-protein interactions can induce conformational adjustments that optimize binding and catalytic efficiency.

It is known that the binding of cofactors, such as protein S, to APC can induce significant conformational changes in the enzyme. For instance, the binding of the first epidermal growth factor-like module of protein S to APC has been shown to alter the position of APC's active site relative to the phospholipid membrane surface, an effect mediated through allosteric changes. nih.gov Although the 390-404 region has not been formally classified as an allosteric site, its function as a key docking point for large substrates like FVa and FVIIIa places it in a position where its conformation could potentially be influenced by cofactor binding or, conversely, where its engagement with a substrate could induce allosteric changes elsewhere in the APC molecule. The concept of allosteric control, where binding at one site affects activity at a distant site, is a fundamental principle of enzyme regulation and is relevant to the complex series of interactions governing APC's function. asm.org

Table of Compounds Mentioned

Compound Name
This compound
Activated Protein C (APC)
Coagulation Factor Va
Coagulation Factor VIIIa
Coagulation Factor Xa
Protein C
Protein S

Mechanistic Studies of Activated Protein C 390 404 Human in Coagulation Regulation

Inhibition of Activated Protein C Anticoagulant Activity by Synthetic Peptide (390-404)

The synthetic peptide encompassing residues 390-404 of human Activated Protein C has been shown to specifically inhibit the anticoagulant activity of APC. nih.govresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com This inhibitory effect has been demonstrated across various coagulation assays. nih.govresearchgate.net The region of residues 390-404 is believed to be a site of interaction for macromolecular substrates like Factor Va and Factor VIIIa. genscript.comnih.govwatsonbio.com

Research has demonstrated that the synthetic peptide (390-404) inhibits the anticoagulant activity of APC in a dose-dependent manner. nih.govresearchgate.net In both activated partial thromboplastin (B12709170) time (aPTT) and Factor Xa one-stage coagulation assays, the peptide effectively curbed APC's ability to prolong clotting time. nih.govresearchgate.net Studies have consistently reported that a concentration of 5 µM of the peptide is sufficient to achieve 50% inhibition of APC's anticoagulant activity in normal plasma. novoprolabs.comnih.govresearchgate.net

Table 1: Inhibition of Activated Protein C (APC) Anticoagulant Activity by Synthetic Peptide (390-404)

Assay Plasma Type Inhibitor 50% Inhibition Concentration
aPTT Normal Peptide (390-404) 5 µM
Xa-1-Stage Normal Peptide (390-404) 5 µM

Protein S is a known cofactor for APC, enhancing its anticoagulant function. haematologica.org Investigations into the inhibitory action of the peptide (390-404) were also conducted in plasma deficient in Protein S. The results indicated that the peptide retained its ability to inhibit APC activity even in the absence of this critical cofactor. nih.govresearchgate.net The concentration required for 50% inhibition of APC activity in Protein S-depleted plasma remained at 5 µM in both aPTT and Xa-one-stage assays, highlighting that the peptide's mechanism of inhibition is not dependent on the presence of Protein S. nih.govresearchgate.net

Table 2: Effect of Peptide (390-404) on APC Activity in Protein S-Depleted Plasma

Assay Plasma Condition 50% Inhibition Concentration (Peptide 390-404)
aPTT Protein S-Depleted 5 µM
Xa-1-Stage Protein S-Depleted 5 µM

To further elucidate the specificity of the peptide's inhibitory action, its effects were examined in plasma deficient in Factor VIII, a key substrate for APC. nih.govresearchgate.net Even in this specialized plasma environment, the synthetic peptide (390-404) continued to exhibit potent inhibition of APC's anticoagulant activity. nih.govresearchgate.net A concentration of 5 µM of the peptide was again found to produce 50% inhibition in both aPTT and Xa-one-stage assays, confirming that the peptide's inhibitory effect is directed at APC itself rather than being mediated through an interaction with Factor VIII. nih.govresearchgate.net

Table 3: Effect of Peptide (390-404) on APC Activity in Factor VIII-Deficient Plasma

Assay Plasma Condition 50% Inhibition Concentration (Peptide 390-404)
aPTT Factor VIII-Deficient 5 µM
Xa-1-Stage Factor VIII-Deficient 5 µM

Specificity of Peptide-Mediated Inhibition of Coagulation Factor Inactivation

The inhibitory mechanism of the synthetic peptide (390-404) extends to the specific enzymatic actions of APC on its substrates.

The anticoagulant activity of APC is typically enhanced in the presence of phospholipids. haematologica.org However, studies have revealed that the inhibitory effect of the peptide (390-404) on APC-catalyzed Factor Va inactivation is independent of the presence of phospholipids. nih.govresearchgate.net The peptide demonstrated a consistent 50% inhibition at a concentration of 4 µM, both in the presence and absence of phospholipids. nih.govresearchgate.netresearchgate.net This suggests that the peptide directly interferes with the interaction between APC and Factor Va, a mechanism that is not reliant on the phospholipid surface that normally facilitates this interaction.

Lack of Direct Impact on Activated Protein C Amidolytic Activity

A critical aspect of understanding the function of the human Activated Protein C (APC) fragment spanning residues 390-404 is its interaction with the enzymatic capabilities of the parent APC molecule. Research into the mechanism of this peptide has revealed a specific and targeted role in modulating APC's anticoagulant function without directly interfering with its fundamental enzymatic activity towards small synthetic substrates.

Detailed investigations have demonstrated that the synthetic peptide corresponding to APC residues 390-404 does not inhibit the amidolytic activity of APC. medchemexpress.com This activity is typically assessed by measuring the cleavage of a small chromogenic substrate, which mimics the peptide bond cleavage site in APC's natural substrates. The lack of inhibition indicates that the 390-404 peptide does not block the active site of the enzyme where this cleavage occurs.

Furthermore, studies using polyclonal antibodies developed against the 390-404 peptide corroborate this finding. These antibodies, which bind to the 390-404 region of APC and inhibit its anticoagulant functions, also showed no inhibition of APC's amidolytic activity. medchemexpress.com This suggests that the region defined by residues 390-404 is not sterically or allosterically involved in the catalytic breakdown of small peptide substrates.

This distinction is crucial as it separates the peptide's role from that of a direct active site inhibitor. Instead, the evidence points to the 390-404 region being essential for the interaction of APC with its macromolecular substrates, Factor Va (FVa) and Factor VIIIa (FVIIIa), rather than for its core catalytic machinery. medchemexpress.com The peptide effectively inhibits the anticoagulant activity of APC, which is the inactivation of FVa and FVIIIa, while leaving the enzyme's ability to cleave small synthetic substrates intact.

The following table summarizes the observed effects of the APC (390-404) peptide on the different activities of Activated Protein C, based on published research findings.

Activity AssessedTargetEffect of APC (390-404) PeptideReference
Amidolytic Activity Small Chromogenic SubstrateNo Inhibition medchemexpress.com
Anticoagulant Activity Factor Va InactivationInhibition medchemexpress.com
Anticoagulant Activity Factor VIIIa InactivationInhibition medchemexpress.com
Reaction with Serpins Recombinant α1-antitrypsinNo Inhibition medchemexpress.com

This differential effect underscores a sophisticated regulatory mechanism, whereby specific regions of the APC molecule are dedicated to substrate recognition and binding, distinct from the catalytic active site. The 390-404 region appears to be a key component of a binding site for FVa and FVIIIa, and its blockage by the synthetic peptide or antibodies prevents APC from effectively carrying out its anticoagulant function. medchemexpress.com

Investigational Methodologies and Research Tools Based on Activated Protein C 390 404 Human

Application of Synthetic Peptides for Functional Mapping of Activated Protein C

To pinpoint the regions on the surface of activated protein C (APC) that are crucial for its anticoagulant function, researchers have synthesized a series of peptides corresponding to various segments of the APC molecule. nih.govdiapharma.com One pivotal study involved the creation of 26 synthetic peptides that collectively represented 90% of the primary structure of the human protein C heavy chain. nih.gov These peptides were then systematically tested for their ability to interfere with the anticoagulant activity of APC.

Through this comprehensive screening process, the synthetic peptide corresponding to residues 390-404 of APC was identified as a potent and specific inhibitor of APC's anticoagulant function. nih.govsigmaaldrich.com This particular peptide was shown to effectively block APC activity in multiple coagulation assays. nih.govsigmaaldrich.com Further investigations revealed that this peptide-mediated inhibition occurred irrespective of the presence of protein S, a known cofactor for APC. nih.gov

The inhibitory effect of the 390-404 peptide was also demonstrated in a purified system, where it directly hindered the APC-catalyzed inactivation of Factor Va, a key step in the coagulation cascade. nih.gov This inhibition was observed both in the presence and absence of phospholipids, highlighting the direct interaction between this APC region and its substrate. nih.gov These findings strongly suggest that the 390-404 region of APC is directly involved in its interaction with its macromolecular substrates, such as Factor Va and Factor VIIIa. nih.govgenscript.com The identification of this critical functional site through the use of synthetic peptides has been a significant advancement in understanding the molecular basis of APC's anticoagulant role. diapharma.com

Use of the Peptide in In Vitro Coagulation Assays

The synthetic peptide corresponding to residues 390-404 of APC has been extensively used in various in vitro coagulation assays to probe the mechanisms of blood clotting. nih.govsigmaaldrich.com These assays are essential for understanding how different components of the coagulation cascade interact and for identifying the specific roles of proteins like APC.

The Activated Partial Thromboplastin (B12709170) Time (APTT) assay is a common laboratory test used to assess the integrity of the intrinsic and common pathways of the coagulation cascade. In the context of APC research, the 390-404 peptide has been shown to specifically inhibit the anticoagulant effect of APC in APTT assays. nih.govsigmaaldrich.com When added to plasma, this peptide prevents APC from prolonging the clotting time, effectively neutralizing its anticoagulant function. nih.gov This inhibitory effect was consistently observed in normal plasma, as well as in plasma deficient in protein S or Factor VIII, with a 50% inhibition achieved at a peptide concentration of 5 µM. nih.gov This demonstrates the peptide's utility in specifically studying the contribution of APC's anticoagulant activity within the complex environment of a plasma-based clotting assay.

Probing Substrate-Enzyme Interactions through Peptide-Based Competitions

Peptide-based competition assays are a fundamental tool for elucidating the intricacies of enzyme-substrate recognition. These methodologies leverage synthetic peptides that mimic specific binding or cleavage sites of a natural substrate to compete for the enzyme's active site or exosite binding regions. By measuring the inhibition of the enzyme's activity on its natural substrate in the presence of varying concentrations of the synthetic peptide, researchers can gain valuable insights into the structural and sequential determinants of the interaction. This approach is particularly useful for mapping the regions on an enzyme's surface that are critical for its biological function. nih.gov

In the context of Activated Protein C (APC), a key serine protease in the regulation of blood coagulation, the synthetic peptide corresponding to the human sequence 390-404 has been instrumental. cpcscientific.com This peptide, with the sequence H-Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His-OH, represents a surface region of APC that is essential for its anticoagulant activity. novoprolabs.comwatsonbio.com The primary anticoagulant function of APC is the proteolytic inactivation of coagulation cofactors, Factor Va (FVa) and Factor VIIIa (FVIIIa). haematologica.org The peptide APC (390-404) serves as a competitive inhibitor, allowing for the detailed study of how APC recognizes and binds to these large protein substrates. genscript.comnih.gov

Research has demonstrated that the APC (390-404) peptide specifically inhibits the anticoagulant functions of APC without interfering with its amidolytic activity on small chromogenic substrates. nih.govdiapharma.com This crucial finding suggests that the 390-404 region is not part of the primary catalytic center but is likely a secondary binding site (exosite) required for the interaction with macromolecular substrates like FVa and FVIIIa. diapharma.com

Systematic studies have employed various coagulation assays to quantify the inhibitory effect of the APC (390-404) peptide. These experiments provide concrete data on the peptide's ability to compete with the natural substrates of APC. For instance, in a purified system, the peptide was shown to inhibit the APC-catalyzed inactivation of Factor Va. nih.gov The competition was observed both in the presence and absence of phospholipids, underscoring the direct nature of the peptide's interference with the APC-FVa interaction. nih.gov

The following table summarizes key findings from peptide-based competition assays using Activated Protein C (390-404).

Assay TypePlasma/System ConditionInhibitorHalf-Maximal Inhibition (IC50)Reference
Activated Partial Thromboplastin Time (APTT)Normal PlasmaPeptide (390-404)~5 µM nih.gov
Factor Xa-1-Stage Coagulation AssayNormal PlasmaPeptide (390-404)~5 µM nih.gov
Factor Xa-1-Stage Coagulation AssayProtein S-Depleted PlasmaPeptide (390-404)~5 µM nih.gov
Factor Xa-1-Stage Coagulation AssayFactor VIII-Deficient PlasmaPeptide (390-404)~5 µM nih.gov
APC-catalyzed Inactivation of Factor VaPurified System (with phospholipids)Peptide (390-404)~4 µM nih.gov
APC-catalyzed Inactivation of Factor VaPurified System (without phospholipids)Peptide (390-404)~4 µM nih.gov
Activated Partial Thromboplastin Time (APTT)Normal PlasmaAnti-(390-404) Antibodies~30 nM nih.gov

The data clearly indicate that the peptide potently inhibits APC's anticoagulant activity at micromolar concentrations. nih.gov Furthermore, polyclonal antibodies raised against the peptide also demonstrated a potent inhibitory effect, but at nanomolar concentrations, highlighting the high specificity and accessibility of the 390-404 region on the surface of APC. nih.gov These competition studies, using both the peptide itself and antibodies directed against it, have been pivotal in confirming that the amino acid sequence 390-404 constitutes a critical interaction site for APC's natural substrates. genscript.comnih.gov Another peptide from the APC heavy chain, spanning residues 311-325, has also been identified as important for anticoagulant interactions, suggesting that multiple regions on APC work in concert to bind its substrates effectively. diapharma.comnih.gov

Comparative Analysis with Other Functional Regions of Human Activated Protein C

Differentiation from Active Site Serine Protease Functionality

Human Activated Protein C, like many proteases involved in the coagulation cascade, is classified as a serine protease. nih.govdiapharma.com This classification stems from the presence of a catalytic triad—composed of specific histidine, aspartic acid, and serine residues (His-211, Asp-257, and Ser-360)—within its active site. diapharma.com This active site is responsible for the enzyme's fundamental proteolytic activity, the cleavage of peptide bonds in its target substrates. wikipedia.orgnih.gov

The functionality of the 390-404 region is fundamentally distinct from this direct catalytic action. Research has demonstrated that a synthetic peptide corresponding to residues 390-404 specifically inhibits the anticoagulant activity of APC without affecting its amidolytic (enzymatic) activity. nih.gov This crucial finding indicates that the 390-404 sequence is not part of the catalytic center. Instead, it functions as an exosite, a secondary binding site that is topographically separate from the active site. nih.govnih.gov This exosite is essential for the recognition and binding of APC to its macromolecular substrates, namely Factor Va (FVa) and Factor VIIIa (FVIIIa). nih.govgenscript.comcpcscientific.com While the active site performs the chemical cleavage, the 390-404 region ensures that this cleavage occurs on the correct target proteins, thereby conferring specificity to APC's anticoagulant function.

Table 1: Functional Comparison of APC Active Site and 390-404 Region

Feature Active Site (Catalytic Domain) 390-404 Region (Exosite)
Primary Function Proteolytic cleavage of peptide bonds Substrate recognition and binding (Factor Va, Factor VIIIa) nih.govgenscript.com
Key Residues Catalytic Triad (His-211, Asp-257, Ser-360) diapharma.com Sequence: Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His cpcscientific.combiosynth.com
Mechanism Catalysis of proteolysis wikipedia.orgnih.gov Provides a binding interface for macromolecular substrates nih.gov
Effect of Inhibition Loss of general enzymatic (amidolytic) activity Inhibition of specific anticoagulant activity, but not amidolytic activity nih.gov

Comparison with Other Identified Anticoagulant Interaction Domains (e.g., 311-325)

The 390-404 region is not the only exosite on APC implicated in its anticoagulant function. Studies have identified other sequences that are also important for its interaction with substrates. diapharma.com Notably, the peptide region encompassing residues 311-325 has also been shown to be critical for anticoagulant activity. diapharma.comnih.gov

Similar to the 390-404 peptide, a synthetic peptide for residues 311-325 potently inhibits APC's anticoagulant activity in various coagulation assays. nih.gov This inhibition is also achieved without affecting the direct amidolytic activity of the APC active site. The 311-325 region, like the 390-404 region, appears to be directly involved in the interaction with Factor Va. nih.gov Research has shown that the 311-325 peptide can inhibit the binding of FVa to immobilized APC. nih.gov This area is part of what is known as the autolysis loop, which contributes to a basic exosite on APC that binds to its substrates. nih.gov

Both the 311-325 and 390-404 regions are part of a larger, positively charged exosite on the surface of APC that is crucial for binding the negatively charged regions of its substrates. nih.govresearchgate.net While both are essential for the inactivation of Factor Va, they may represent distinct contact points that contribute collaboratively to the stable and specific binding required for efficient proteolysis.

Table 2: Comparison of APC Anticoagulant Interaction Domains

Feature 390-404 Region 311-325 Region
Location Heavy Chain nih.gov Heavy Chain nih.gov
Identified Role Essential for anticoagulant activity; interaction with FVa and FVIIIa nih.govcpcscientific.com Essential for anticoagulant activity; interaction with FVa nih.gov
Effect of Synthetic Peptide Inhibits APC anticoagulant activity nih.govmedchemexpress.com Inhibits APC anticoagulant activity and prothrombinase activity nih.gov
Impact on Amidolytic Activity No inhibition nih.gov No inhibition nih.gov
Broader Context Part of an essential exosite for substrate interaction nih.govnih.gov Part of the autolysis loop, contributing to the basic exosite for substrate binding nih.govnih.gov

Implications for Modulating Specificity of Activated Protein C Interactions

The existence of multiple, distinct exosites like the 390-404 and 311-325 regions has significant implications for modulating the specificity of APC's interactions. By targeting these exosites, it is possible to selectively inhibit APC's anticoagulant functions without affecting its other potential signaling activities that might be mediated through different domains.

The peptide corresponding to residues 390-404 serves as a prime example of such a modulator. As a research tool, it potently inhibits the anticoagulant activity of APC, allowing scientists to study the consequences of blocking this specific pathway. medchemexpress.comglpbio.comchemicalbook.com This demonstrates that the interaction between APC and its coagulation substrates (FVa and FVIIIa) can be specifically disrupted.

This principle of exosite-mediated specificity is a key feature of coagulation proteases. It allows for a high degree of regulation, ensuring that these potent enzymes only act on their intended targets at the appropriate time and location. The 390-404 region is a critical component of this regulatory mechanism for APC, providing a specific docking site that is a prerequisite for the subsequent proteolytic inactivation of FVa and FVIIIa by the enzyme's active site. nih.govgenscript.com The ability to target this specific interaction opens up possibilities for developing agents that can precisely modulate APC's anticoagulant profile.

Broader Implications of the 390 404 Region in Activated Protein C Cellular Signaling

Potential Influence on Endothelial Protein C Receptor (EPCR) Binding

The binding of activated protein C (APC) to the endothelial protein C receptor (EPCR) is a crucial first step for many of its cytoprotective signaling pathways. nih.govmdpi.com This interaction localizes APC to the endothelial cell surface and is a prerequisite for the efficient cleavage and activation of protease-activated receptor 1 (PAR1). nih.govnih.gov While the primary binding site for protein C and APC on EPCR has been mapped to a region distinct from the 390-404 loop, the functional consequences of this interaction are intertwined. nih.gov

The binding of APC to EPCR is necessary for the subsequent EPCR-dependent enhancement of protein C activation by the thrombin-thrombomodulin complex. nih.gov This suggests a cooperative relationship where the initial binding event, while not directly involving the 390-404 region, positions the APC molecule optimally for its enzymatic functions, which are dependent on this loop. Furthermore, antibodies that block the binding of APC to EPCR also inhibit APC-mediated intracellular calcium signaling, underscoring the necessity of this initial binding step for downstream cellular effects. nih.gov

Table 1: Key Residues in EPCR for Protein C/APC Binding

ResidueConsequence of Mutation to Alanine
Arg-81Loss of Protein C/APC binding nih.gov
Leu-82Loss of Protein C/APC binding nih.gov
Val-83Loss of Protein C/APC binding nih.gov
Glu-86Loss of Protein C/APC binding nih.gov
Arg-87Loss of Protein C/APC binding nih.gov
Phe-146Loss of Protein C/APC binding nih.gov
Tyr-154Loss of Protein C/APC binding nih.gov
Thr-157Loss of Protein C/APC binding nih.gov
Arg-158Loss of Protein C/APC binding nih.gov
Glu-160Loss of Protein C/APC binding nih.gov

Cross-Talk with Protease-Activated Receptor (PAR) Signaling Pathways

The 390-404 region of APC is pivotal in the intricate cross-talk between APC and the protease-activated receptor (PAR) family, which is central to its cytoprotective actions. nih.govnih.gov This interaction is not a simple one-to-one relationship but involves nuanced and context-dependent signaling cascades.

The cytoprotective signaling of APC is largely mediated through the cleavage and activation of PAR1. mdpi.comnih.gov However, APC activates PAR1 in a manner distinct from the pro-inflammatory signaling induced by thrombin. nih.govnih.gov This biased signaling is dependent on the presence of EPCR and the localization of the APC-EPCR complex within caveolae, specialized lipid raft microdomains of the cell membrane. nih.gov

APC-mediated cleavage of PAR1 leads to the recruitment of β-arrestin and the activation of the scaffold protein dishevelled-2 (Dvl-2), which in turn stimulates Rac1 signaling and promotes endothelial barrier protection. nih.gov This pathway is distinct from the G protein-mediated RhoA activation initiated by thrombin, which leads to barrier disruption. nih.gov The 390-404 region of APC is implicitly involved in this process as it is essential for the proteolytic activity that initiates this specific signaling cascade.

Recent research has unveiled a novel mechanism for APC's cytoprotective effects involving the non-canonical activation of PAR3. nih.govfrontiersin.org In the presence of EPCR, APC can cleave PAR3 at a non-canonical site (Arginine 41), a cleavage that is distinct from the site targeted by thrombin (Lysine 38). nih.gov This non-canonical cleavage of PAR3 by APC has been shown to be crucial for inducing vascular barrier protective effects. nih.gov Peptides derived from this non-canonical PAR3 tethered ligand can mimic the cytoprotective effects of APC. nih.govnih.gov

This finding is significant as PAR3 was previously considered a non-signaling receptor in many contexts. nih.gov The ability of APC to elicit a specific signaling output from PAR3 highlights the sophisticated nature of its interaction with the PAR system.

In certain cell types, such as podocytes, the cytoprotective effects of APC involve the heterodimerization of PAR2 and PAR3. frontiersin.org APC-mediated cleavage of PAR3 can promote the formation of a PAR2-PAR3 dimer, which is required for the anti-apoptotic effects of APC in these cells. frontiersin.org This suggests that the signaling outcomes of APC are not only dependent on the cleavage of individual PARs but also on the subsequent interactions between different PAR family members. While direct involvement of the 390-404 region in the dimerization process itself has not been explicitly detailed, its role in the initial cleavage event that triggers this cascade is fundamental.

Relevance to Anti-Inflammatory and Cytoprotective Effects of Activated Protein C

The intricate signaling pathways initiated by the 390-404 region of APC culminate in significant anti-inflammatory and cytoprotective effects. nih.govpsu.edumdpi.com These effects are multifaceted and include the inhibition of pro-inflammatory cytokine production, suppression of apoptosis, and stabilization of endothelial barriers. mdpi.commdpi.comnih.gov

APC has been shown to significantly inhibit the production of inflammatory cytokines such as TNF-α and IL-6. nih.gov Furthermore, APC and peptides derived from non-canonical PAR1 and PAR3 activation can suppress the activity of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov These anti-inflammatory actions are critical in conditions like sepsis, where dysregulated inflammation plays a major pathological role. nih.gov

The cytoprotective effects of APC are also linked to the activation of pro-survival signaling pathways, such as the Akt and Rac1 pathways, while inhibiting pro-apoptotic pathways. mdpi.comnih.gov These actions contribute to the preservation of cellular integrity and function in the face of various stressors.

Table 2: Summary of APC-PAR Signaling and its Functional Outcomes

Receptor(s)APC-Mediated ActionKey Downstream EffectorsFunctional Outcome
PAR1Biased cleavage in the presence of EPCR nih.govnih.govβ-arrestin, Dvl-2, Rac1 nih.govEndothelial barrier protection nih.gov
PAR3Non-canonical cleavage at Arg41 nih.govNot fully elucidatedVascular barrier protection nih.gov
PAR2/PAR3Heterodimerization following PAR3 cleavage frontiersin.orgNot fully elucidatedAnti-apoptotic effects in podocytes frontiersin.org
NLRP3 InflammasomeSuppression of activity nih.govCaspase-1 nih.govReduced inflammation nih.gov

Future Directions in Research on Activated Protein C 390 404 Human

Structural Elucidation of the 390-404 Region in Complex with Substrates

A significant hurdle in fully understanding the function of the 390-404 region is the lack of high-resolution structural data of this peptide in complex with its physiological substrates, namely Factor Va (FVa) and Factor VIIIa (FVIIIa). While the structure of APC has been studied, the precise orientation and contact points of the 390-404 loop with these large protein cofactors remain elusive.

Future research should prioritize the use of advanced structural biology techniques to overcome this knowledge gap. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools that could provide atomic-level details of these interactions. To facilitate these studies, researchers could engineer stable complexes. For instance, creating interdomain disulfide bonds in FVa mutants has been shown to prevent the dissociation of its A2 domain, which could help in capturing the APC-FVa interaction for structural analysis. nih.gov

Understanding the three-dimensional arrangement of the 390-404 region as it binds to its substrates will be instrumental. It will reveal the key amino acid residues responsible for the interaction and the conformational changes that occur upon binding. This information is a critical prerequisite for the rational design of targeted therapeutics.

Advanced Biochemical and Biophysical Characterization of Peptide Interactions

Beyond static structures, a detailed understanding of the dynamics and energetics of the 390-404 peptide's interactions is crucial. Future research should employ a suite of advanced biochemical and biophysical techniques to characterize these interactions with greater precision.

Key areas of investigation should include:

Kinetics and Affinity Measurements: Techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) can provide real-time data on the association and dissociation rates of the 390-404 peptide with its binding partners. This will allow for a quantitative comparison of binding affinities under various conditions.

Thermodynamic Profiling: Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters (enthalpy and entropy) of binding. This information can shed light on the driving forces behind the interaction, whether it is primarily driven by hydrogen bonding, hydrophobic interactions, or other forces.

Mutational Analysis: Systematically substituting individual amino acids within the 390-404 sequence and in its binding partners (FVa and FVIIIa) will help to create a detailed map of the interaction interface. This can be coupled with functional assays to correlate specific residues with anticoagulant activity. For instance, previous studies have shown that mutations in the autolysis loop of APC, which is in proximity to the 390-404 region, can impact FVIIIa inactivation. nih.gov

TechniqueInformation GainedRelevance to APC (390-404) Research
Surface Plasmon Resonance (SPR) Real-time binding kinetics (k_on, k_off), affinity (K_D)Quantifying the interaction between the 390-404 peptide and Factors Va/VIIIa.
Biolayer Interferometry (BLI) Real-time binding kinetics and affinityCharacterizing the binding of engineered peptide probes to APC and its substrates. agenusbio.com
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (ΔH, ΔS, K_D)Understanding the driving forces of the 390-404 peptide's interactions.
Nuclear Magnetic Resonance (NMR) 3D structure, dynamics, and interaction mappingElucidating the conformation of the 390-404 peptide in solution and when bound to substrates. agenusbio.com

Rational Design of Peptide-Based Probes for Activated Protein C Pathway Research

The development of specific and potent molecular probes is essential for dissecting the complex APC pathway. The 390-404 peptide itself serves as a lead structure for the rational design of such probes. nih.govacs.orgnih.gov These probes can be designed to either mimic or inhibit the function of the native peptide, thereby allowing researchers to modulate the APC pathway in a controlled manner.

Future efforts in this area should focus on:

Peptidomimetics: Creating modified peptides with improved stability, cell permeability, and binding affinity. This can involve incorporating non-natural amino acids, cyclizing the peptide backbone, or adding chemical moieties that enhance its properties. elsevierpure.com

Fluorescently Labeled Probes: Conjugating fluorescent dyes to 390-404-based peptides will enable their use in a variety of imaging applications, such as flow cytometry and fluorescence microscopy, to visualize the localization and dynamics of APC interactions in real-time.

Biotinylated Probes: Attaching biotin (B1667282) to these peptides allows for their use in pull-down assays to identify novel binding partners of the 390-404 region, potentially uncovering new functions of APC.

The "knob-socket" model of protein packing is one rational design method that could be employed to predict amino acid residues that will best fit into the binding site of a target receptor. acs.org This approach, along with computational docking studies, can guide the synthesis of more effective peptide-based probes. nih.gov

Development of In Vitro Systems for High-Throughput Screening of 390-404 Modulators

To accelerate the discovery of new drugs that target the APC pathway, robust high-throughput screening (HTS) assays are needed. dovepress.com These assays would allow for the rapid screening of large libraries of small molecules or peptides that can modulate the function of the 390-404 region.

Future research should focus on developing and validating such HTS platforms. drugtargetreview.com This could involve:

Cell-Based Assays: Engineering cell lines that express specific components of the APC pathway and a reporter system that is sensitive to the activity of the 390-404 region. nih.gov

Biochemical Assays: Developing purified, in vitro systems that reconstitute the interaction between the 390-404 peptide and its substrates. plos.org These assays could be based on fluorescence resonance energy transfer (FRET) or other technologies that can detect binding events in a high-throughput format.

3D Cell Culture Models: Moving beyond traditional 2D cell culture to more physiologically relevant 3D models, such as spheroids or organoids, could provide more accurate predictions of a compound's efficacy in vivo. mdpi.com

The development of these HTS systems will be a critical step in translating basic research on the APC 390-404 region into tangible clinical applications. dovepress.com

Investigating the Role of Post-Translational Modifications within the 390-404 Region

Post-translational modifications (PTMs) are chemical alterations to proteins that can significantly impact their function, localization, and interaction with other molecules. escholarship.orgnih.gov It is plausible that PTMs within or near the 390-404 region of APC could modulate its anticoagulant activity.

Future research should explore the potential for PTMs to influence the function of this critical region. This could involve:

Mass Spectrometry-Based Proteomics: Analyzing purified APC for the presence of PTMs within the 390-404 sequence.

Site-Directed Mutagenesis: Introducing mutations that mimic or prevent potential PTMs (e.g., phosphorylation, glycosylation) and assessing the functional consequences in vitro.

Cellular Studies: Investigating whether specific cellular conditions or signaling pathways lead to the modification of the 390-404 region and how this affects APC's activity.

Understanding how PTMs regulate the 390-404 region could reveal novel mechanisms of APC function and provide new targets for therapeutic intervention. biorxiv.orgacs.org For instance, altered phosphorylation in cancer cells can lead to the presentation of phosphopeptide neoantigens, highlighting the potential for PTMs to create new epitopes for immune recognition. agenusbio.com

Q & A

Q. What is the functional significance of residues 390-404 in Activated Protein C (APC)?

Residues 390-404 in APC are critical for its anticoagulant activity, as this region directly interacts with coagulation cofactors Va and VIIIa to mediate their proteolytic inactivation . Experimental validation using synthetic peptides (e.g., APC 390-404) demonstrated dose-dependent inhibition of APC activity in coagulation assays (APTT and Xa-I stage), confirming its role in substrate recognition . Researchers should use synthetic peptide inhibition assays or polyclonal antibodies targeting this region to validate its functional relevance in vitro.

Q. What assays are recommended to study APC's anticoagulant activity involving residues 390-404?

Key methodologies include:

  • APTT (Activated Partial Thromboplastin Time) assays to measure clotting time extension by APC in plasma .
  • Factor Va/VIIIa inactivation assays in purified systems, with or without phospholipids, to quantify APC activity .
  • Competitive inhibition studies using synthetic APC 390-404 peptides (e.g., 5–50 µM) to block APC-substrate interactions . These assays require standardized plasma (normal, protein S-depleted, or Factor VIII-deficient) to isolate APC-specific effects .

Q. How does APC 390-404 interact with Factor Va and VIIIa at the molecular level?

Residues 390-404 form a surface-exposed loop in APC's catalytic domain, enabling direct binding to Factor Va/VIIIa cleavage sites. Structural studies (e.g., crystallography of APC homologs) suggest this region facilitates substrate docking via electrostatic and hydrophobic interactions . Mutagenesis of residues like Arg-396 or Tyr-399 disrupts APC anticoagulant activity, highlighting their role in substrate recognition .

Advanced Research Questions

Q. How can conflicting data on phospholipid dependence in APC 390-404-mediated inhibition be resolved?

Mesters et al. (1991) reported APC 390-404 inhibits Factor Va inactivation both in the presence and absence of phospholipids , while other studies emphasize phospholipid dependency for full APC activity. To address this:

  • Compare inhibition kinetics using synthetic phospholipid vesicles (e.g., 25% phosphatidylserine) versus lipid-free systems.
  • Analyze peptide binding affinity via surface plasmon resonance (SPR) under varying lipid conditions.
  • Use membrane-binding mutants of Factor Va (e.g., Cys-539/540 mutations) to decouple lipid-dependent effects .

Q. What experimental strategies optimize the use of APC 390-404 peptides in functional studies?

  • Peptide modification : Introduce stabilizing substitutions (e.g., D-amino acids) to reduce proteolytic degradation in plasma .
  • Dose-response profiling : Titrate peptides (1–100 µM) in APTT assays to identify IC₅₀ values across plasma types (normal vs. deficient) .
  • Antibody generation : Immunize animals with APC 390-404 peptides to produce inhibitory antibodies (validated via ELISA and functional assays) .

Q. How do structural dynamics of the 390-404 region influence APC's dual cytoprotective and anticoagulant roles?

APC's cytoprotective signaling (e.g., PAR-1 activation) is mediated by distinct regions (e.g., exosites outside 390-404). To dissect these roles:

  • Generate APC variants with disrupted 390-404 residues (e.g., Ala-scanning mutagenesis) and test anticoagulant vs. cytoprotective activity .
  • Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in APC upon binding to substrates or receptors .

Q. What are the limitations of using APC 390-404 peptides to model in vivo anticoagulant activity?

  • Plasma interference : Endogenous inhibitors (e.g., α1-antitrypsin) may reduce peptide efficacy. Pre-treat plasma with inhibitors or use purified systems .
  • Species specificity : APC 390-404 sequences differ across species; validate cross-reactivity in non-human models .
  • Off-target effects : Screen peptides against unrelated proteases (e.g., thrombin) to ensure specificity .

Methodological Considerations

  • Data interpretation : Normalize APC activity to baseline clotting times in control plasma to account for inter-assay variability .
  • Structural tools : Refer to the 2.8 Å crystal structure of Gla-domainless APC for residue-level mapping .
  • Contradictory findings : Reconcile discrepancies (e.g., lipid dependence) by standardizing phospholipid composition and concentration across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.